Cbl-b-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbl-b-IN-5 is a potent inhibitor of the Casitas B-lineage lymphoma proto-oncogene b (Cbl-b), an E3 ubiquitin-protein ligase that plays a critical role in regulating immune responses. This compound has shown significant potential in cancer research and immunotherapy due to its ability to modulate immune system activity .
Métodos De Preparación
The synthesis of Cbl-b-IN-5 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of lactams as starting materials, which undergo various chemical transformations to yield the final product . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production.
Análisis De Reacciones Químicas
Cbl-b-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Cbl-b-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to study the role of Cbl-b in tumor progression and immune response modulation . In immunotherapy, this compound has shown promise in enhancing the efficacy of immune checkpoint inhibitors and reversing immunosuppression in the tumor microenvironment . Additionally, it has been investigated for its potential role in treating acute myocardial infarction by modulating immune responses and reducing inflammation .
Mecanismo De Acción
Cbl-b-IN-5 exerts its effects by inhibiting the activity of Cbl-b, an E3 ubiquitin-protein ligase. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced immune cell activity. The molecular targets and pathways involved include the CD28 and CTLA-4 signaling pathways, which are crucial for T cell activation and immune response regulation .
Comparación Con Compuestos Similares
Cbl-b-IN-5 is unique among Cbl-b inhibitors due to its potent and selective inhibition of Cbl-b. Similar compounds include Nx-1607 and other small-molecule inhibitors that target the same protein . These compounds share similar mechanisms of action but may differ in their binding affinities, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of cancer and immunotherapy. Its ability to modulate immune responses and enhance the efficacy of existing treatments makes it a promising candidate for further investigation and development.
Propiedades
Fórmula molecular |
C17H17N5OS |
---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-[3-[1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N5OS/c1-12(24-17-21-19-11-22(17)2)13-6-5-7-14(10-13)20-16(23)15-8-3-4-9-18-15/h3-12H,1-2H3,(H,20,23) |
Clave InChI |
BOVJKQTZTZBOBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=N2)SC3=NN=CN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.